1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole
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Overview
Description
1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of indole and oxadiazole Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) to yield oxadiazole derivatives . The indole moiety can be introduced through various coupling reactions, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1-Benzyl-2-(1,3,4-thiadiazol-2-yl)-1H-indole: Similar structure but contains a sulfur atom instead of oxygen in the five-membered ring.
1-Benzyl-2-(1,3,4-triazol-2-yl)-1H-indole: Contains an additional nitrogen atom in the five-membered ring.
1-Benzyl-2-(1,2,4-oxadiazol-3-yl)-1H-indole: Different positioning of the nitrogen and oxygen atoms in the oxadiazole ring.
Uniqueness: 1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its oxadiazole ring provides stability and resistance to metabolic degradation, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(1-benzylindol-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)11-20-15-9-5-4-8-14(15)10-16(20)17-19-18-12-21-17/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRFOOXOBBTBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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